molecular formula C33H32N4O2S B12036364 N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12036364
M. Wt: 548.7 g/mol
InChI Key: WCFHGKZLEOMUIY-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group (at position 5) and a 4-methoxyphenyl group (at position 4). The thioether linkage (-S-) at position 3 connects the triazole moiety to an acetamide group, which is further substituted with a biphenyl-2-yl group.

The biphenyl-2-yl substituent on the acetamide nitrogen introduces aromatic stacking capabilities, which could enhance binding affinity in hydrophobic environments .

Properties

Molecular Formula

C33H32N4O2S

Molecular Weight

548.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C33H32N4O2S/c1-33(2,3)25-16-14-24(15-17-25)31-35-36-32(37(31)26-18-20-27(39-4)21-19-26)40-22-30(38)34-29-13-9-8-12-28(29)23-10-6-5-7-11-23/h5-21H,22H2,1-4H3,(H,34,38)

InChI Key

WCFHGKZLEOMUIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-tert-Butylbenzohydrazide and 4-Methoxybenzoic Acid

The triazole core is synthesized via a three-step cyclocondensation process adapted from methodologies in:

  • Hydrazide Formation :

    • 4-tert-Butylbenzohydrazide is prepared by refluxing methyl 4-tert-butylbenzoate with hydrazine hydrate (80°C, 6 h).

    • Yield: 89%.

  • Cyclization with 4-Methoxybenzoic Acid :

    • The hydrazide reacts with 4-methoxybenzoic acid in phosphoryl chloride (POCl₃) at 110°C for 8 h to form 4-(4-methoxyphenyl)-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

    • Reaction Conditions :

      ParameterValue
      Temperature110°C
      Time8 h
      SolventPOCl₃
      Yield75%
  • Thiol Activation :

    • The thione intermediate is treated with aqueous potassium hydroxide (KOH, 10%) under reflux (3 h) to yield the thiol form (Intermediate A).

    • 1H NMR (500 MHz, DMSO-d6) : δ 13.21 (s, 1H, SH), 8.02–7.89 (m, 4H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 3.85 (s, 3H, OCH3), 1.34 (s, 9H, C(CH3)3).

Preparation of 2-Chloro-N-(Biphenyl-2-yl)Acetamide (Intermediate B)

Acetylation of Biphenyl-2-Amine

Biphenyl-2-amine is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

  • Procedure :

    • Biphenyl-2-amine (10 mmol) and TEA (12 mmol) are dissolved in DCM (30 mL).

    • Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4 h.

    • Yield : 82%.

  • 13C NMR (125 MHz, CDCl3) : δ 166.5 (C=O), 140.1–126.3 (Ar-C), 41.8 (CH2Cl).

Coupling of Intermediate A and B to Form the Target Compound

Nucleophilic Substitution Reaction

The sulfanyl bridge is established via a base-mediated nucleophilic substitution between Intermediate A and B:

  • Procedure :

    • Intermediate A (1.2 mmol) and Intermediate B (1.0 mmol) are dissolved in dry acetone (20 mL).

    • Potassium carbonate (2.4 mmol) is added, and the mixture is refluxed for 6 h.

    • Workup : The solvent is evaporated, and the residue is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3).

    • Yield : 68%.

  • Spectroscopic Validation :

    • ESI-MS : m/z 596.24 [M+H]⁺ (calculated for C₃₃H₃₃N₄O₂S: 595.22).

    • IR (KBr) : 3276 cm⁻¹ (N-H), 1684 cm⁻¹ (C=O), 1223 cm⁻¹ (C-S).

Optimization and Mechanistic Insights

Solvent and Base Screening

Reaction efficiency was tested across solvents and bases (Table 1):

EntrySolventBaseTemperature (°C)Yield (%)
1AcetoneK₂CO₃6068
2DMFCs₂CO₃8072
3THFEt₃N5054

Key Finding : Polar aprotic solvents (DMF) with strong bases (Cs₂CO₃) enhance nucleophilicity of the thiolate anion, improving yields.

Side Reactions and Mitigation

  • Oxidation of Thiol : Controlled under inert atmosphere (N₂) to prevent disulfide formation.

  • Ester Hydrolysis : Avoided by using anhydrous conditions during acetamide coupling.

Analytical and Spectroscopic Characterization

1H NMR Analysis

Critical signals confirm structural integrity:

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.89–7.21 (m, 16H, Ar-H)

  • δ 4.12 (s, 2H, SCH2CO)

  • δ 3.84 (s, 3H, OCH3)

  • δ 1.32 (s, 9H, C(CH3)3) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid, nitric acid, or halogens.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Structural Variations in Triazole-Based Acetamides

Compound Name Triazole Substituents Acetamide Substituent Key Structural Features Reference
Target Compound 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) Biphenyl-2-yl Bulky tert-butyl, electron-donating methoxy
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Same triazole core 2-Ethyl-6-methylphenyl Linear alkyl groups enhance lipophilicity
N-(2,6-dichlorophenyl)-2-{[5-(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide 5-(4-tert-butylphenoxy)methyl, 4-(2-methylphenyl) 2,6-Dichlorophenyl Chlorine atoms introduce electron-withdrawing effects
N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-4-yl) 2-tert-butylphenyl Pyridine enhances hydrogen-bonding capacity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group contrasts with chlorine substituents in ’s analog, which may reduce metabolic stability but improve solubility .
  • Aromatic vs. Aliphatic Substituents : The biphenyl-2-yl group in the target compound offers extended π-system interactions compared to alkyl-substituted analogs (e.g., 2-ethyl-6-methylphenyl in ).

Functional and Pharmacological Comparison

Key Findings :

  • Antimicrobial Activity : Analogs with pyridinyl () or chlorophenyl () groups show enhanced antibacterial efficacy due to electron-withdrawing effects, whereas the target compound’s methoxy group may prioritize solubility over potency .

Physicochemical and Spectroscopic Comparison

  • NMR Analysis : highlights that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of similar triazole-acetamides correlate with substituent-induced electronic perturbations. The target compound’s tert-butyl and methoxy groups are expected to cause distinct shifts in these regions compared to analogs with methyl or chlorine substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. Key steps include:

  • Formation of the 1,2,4-triazole core via cyclization under reflux conditions (e.g., ethanol, 80°C) .
  • Thioacetamide linkage formation using mercaptoacetic acid derivatives in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
    • Critical Parameters :
  • Temperature control during cyclization to avoid side reactions.
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity but require rigorous drying).
  • Reaction time optimization to balance yield and byproduct formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, methoxy group at δ ~3.8 ppm) .

  • Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the molecular formula (C28H29ClN4O2S, [M+H]+ expected m/z 529.18) .

  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

    Key Structural Data Value/Description Source
    Molecular FormulaC28H29ClN4O2S
    SMILESCC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C...
    StabilitySensitive to light and extreme pH

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Findings :

  • Stable at room temperature in dark, anhydrous environments for >6 months .
  • Degrades at pH <3 (acidic hydrolysis of sulfanyl group) or pH >10 (base-catalyzed triazole ring cleavage) .
    • Storage Recommendations :
  • Store in amber vials at -20°C under nitrogen atmosphere to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methoxy substituents) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • tert-Butyl Group : Enhances lipophilicity, improving membrane permeability in cellular assays .

  • Methoxy Group : Modulates electronic effects, potentially increasing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

    • Comparative Data :
    Analog Key Modification Bioactivity Trend Source
    N-(3-chloro-4-methoxyphenyl)-...Pyrrole substituentReduced antimicrobial potency
    N-(5-chloro-2-methylphenyl)-...Chloro-methyl substitutionEnhanced cytotoxicity (IC50↓)

Q. What computational approaches are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The triazole sulfanyl group shows strong hydrogen bonding with active-site residues .
  • MD Simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .
    • Key Findings :
  • The biphenyl moiety occupies hydrophobic pockets, while the acetamide group stabilizes interactions via π-π stacking .

Q. How can contradictory data on biological activity (e.g., varying IC50 values) be resolved?

  • Strategies :

  • Validate assay conditions: Ensure consistent cell lines (e.g., HepG2 vs. HeLa discrepancies) and incubation times .
  • Control for compound degradation: Pre-test stability in cell culture media via LC-MS .
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Q. What methodologies are recommended for synthesizing derivatives with enhanced selectivity?

  • Approaches :

  • Parallel Synthesis : Combinatorial libraries using diverse aryl boronic acids in Suzuki-Miyaura couplings .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole-linked pharmacophores .
    • Optimization Metrics :
  • LogP reduction (<4.5) via hydrophilic substituents (e.g., hydroxyl groups) to improve solubility .

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